molecular formula C11H23ClO3S B13613486 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13613486
M. Wt: 270.82 g/mol
InChI Key: FBWYHPWURKJEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S It is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with hexyloxy methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It can be used in the preparation of functionalized polymers and other advanced materials.

    Biological Studies: The compound may be used in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a single carbon chain.

    Benzenesulfonyl Chloride: Contains an aromatic benzene ring instead of an aliphatic chain.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group attached to the sulfonyl chloride.

Comparison:

    Reactivity: 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride is more reactive than methanesulfonyl chloride due to the presence of the hexyloxy group, which can stabilize the transition state during nucleophilic substitution reactions.

    Applications: While methanesulfonyl chloride and benzenesulfonyl chloride are widely used in organic synthesis, this compound offers unique advantages in terms of solubility and reactivity, making it suitable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2-(hexoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-3-5-6-7-8-15-9-11(4-2)10-16(12,13)14/h11H,3-10H2,1-2H3

InChI Key

FBWYHPWURKJEHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(CC)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.